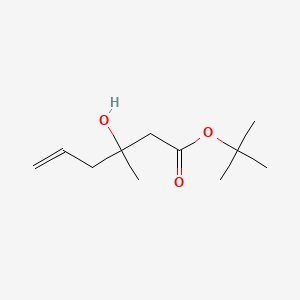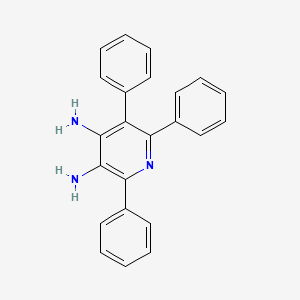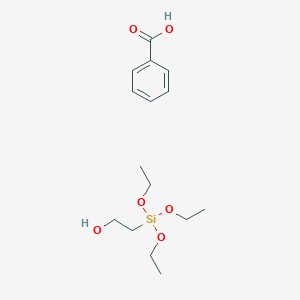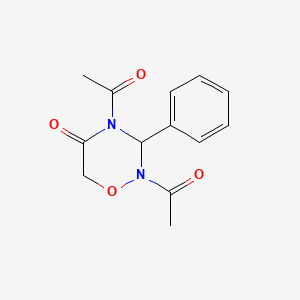![molecular formula C30H36O3 B14409813 [1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester CAS No. 81367-71-7](/img/structure/B14409813.png)
[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-carboxylic acid, 4’-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester: is a complex organic compound known for its unique structural properties. This compound is characterized by a biphenyl core with various functional groups attached, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 4’-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester typically involves multiple steps, including the formation of the biphenyl core, introduction of the carboxylic acid group, and subsequent esterification with 4-(hexyloxy)phenol. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, this compound may be used as a probe to study molecular interactions and pathways. Its ability to interact with various biological molecules makes it a valuable tool in understanding cellular processes.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. Research may focus on their ability to interact with specific molecular targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties can enhance the performance of these products.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 4’-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester involves its interaction with specific molecular targets. These interactions can lead to changes in molecular pathways, affecting various biological and chemical processes. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-(2-methylbutyl)-, 4-(butyloxy)phenyl ester
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-(2-methylbutyl)-, 4-(octyloxy)phenyl ester
Uniqueness
Compared to similar compounds, [1,1’-Biphenyl]-4-carboxylic acid, 4’-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester stands out due to its specific functional groups and structural configuration. These unique features contribute to its distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
CAS No. |
81367-71-7 |
|---|---|
Molecular Formula |
C30H36O3 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(4-hexoxyphenyl) 4-[4-(2-methylbutyl)phenyl]benzoate |
InChI |
InChI=1S/C30H36O3/c1-4-6-7-8-21-32-28-17-19-29(20-18-28)33-30(31)27-15-13-26(14-16-27)25-11-9-24(10-12-25)22-23(3)5-2/h9-20,23H,4-8,21-22H2,1-3H3 |
InChI Key |
PBIDXTRUDSJION-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)CC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate](/img/structure/B14409733.png)
![Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate](/img/structure/B14409738.png)
![1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B14409749.png)
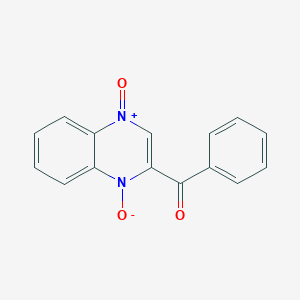

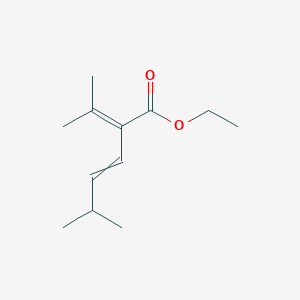
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14409771.png)
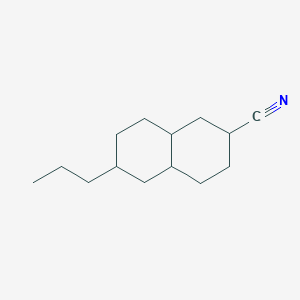
![4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid](/img/structure/B14409796.png)
![Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B14409797.png)
